Methyl {4-[(morpholin-4-ylcarbonothioyl)amino]phenyl}acetate
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Overview
Description
Methyl {4-[(morpholin-4-ylcarbonothioyl)amino]phenyl}acetate is a complex organic compound that features a morpholine ring, a carbonothioyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(morpholin-4-ylcarbonothioyl)amino]phenyl}acetate typically involves the reaction of 4-aminophenylacetic acid with morpholine and carbon disulfide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonothioyl group. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(morpholin-4-ylcarbonothioyl)amino]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro or halogen groups.
Scientific Research Applications
Methyl {4-[(morpholin-4-ylcarbonothioyl)amino]phenyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl {4-[(morpholin-4-ylcarbonothioyl)amino]phenyl}acetate exerts its effects involves interactions with specific molecular targets. The morpholine ring and carbonothioyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phenylacetate moiety may also play a role in binding to specific receptors or active sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl {4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetate: Similar structure but with a carbonyl group instead of a carbonothioyl group.
Methyl {4-[(piperidin-4-ylcarbonothioyl)amino]phenyl}acetate: Contains a piperidine ring instead of a morpholine ring.
Methyl {4-[(morpholin-4-ylcarbonothioyl)amino]benzoate: Features a benzoate moiety instead of a phenylacetate moiety.
Uniqueness
Methyl {4-[(morpholin-4-ylcarbonothioyl)amino]phenyl}acetate is unique due to the presence of both a morpholine ring and a carbonothioyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-(morpholine-4-carbothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-13(17)10-11-2-4-12(5-3-11)15-14(20)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCUHMCHPPDUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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